6-Nitro-2,5-pyridinediamine

CAS No.: 69825-83-8

Cat. No.: VC3731670

Molecular Formula: C5H6N4O2

Molecular Weight: 154.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 69825-83-8 |

|---|---|

| Molecular Formula | C5H6N4O2 |

| Molecular Weight | 154.13 g/mol |

| IUPAC Name | 6-nitropyridine-2,5-diamine |

| Standard InChI | InChI=1S/C5H6N4O2/c6-3-1-2-4(7)8-5(3)9(10)11/h1-2H,6H2,(H2,7,8) |

| Standard InChI Key | DRSOPPBVZYEMNZ-UHFFFAOYSA-N |

| SMILES | C1=CC(=NC(=C1N)[N+](=O)[O-])N |

| Canonical SMILES | C1=CC(=NC(=C1N)[N+](=O)[O-])N |

Introduction

Structural and Chemical Properties

Molecular Structure and Identifiers

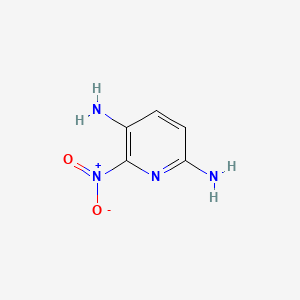

6-Nitro-2,5-pyridinediamine has the molecular formula C₅H₆N₄O₂, with a molecular weight of 154.13 g/mol . Its structure features:

-

A pyridine ring (aromatic six-membered ring with one nitrogen atom).

-

Two primary amino groups (-NH₂) at positions 2 and 5.

-

A nitro group (-NO₂) at position 6.

Synonyms:

Identifiers:

| Property | Value |

|---|---|

| CAS Number | 69825-83-8 |

| PubChem CID | 9815243 |

| SMILES | C1=CC(=NC(=C1N)N+[O-])N |

| InChIKey | DRSOPPBVZYEMNZ-UHFFFAOYSA-N |

Synthesis and Preparation

Enzymatic Hydrolysis Method

A notable synthetic route involves enzymatic hydrolysis using glutaryl acylase (BioCatalytics, Inc.), as described in patent EP1348700 :

Reaction Scheme:

-

Substrate: 5-[5-Amino-6-nitro-2-(pyridinyl)amino]-5-oxopentanoic acid.

-

Conditions:

-

Buffer: 200 mM potassium phosphate (pH 7.5).

-

Enzyme: Immobilized glutaryl acylase (104 units/mL).

-

Temperature: 37°C for 24 hours.

-

-

Product: 2,5-Diamino-6-nitropyridine (6-Nitro-2,5-pyridinediamine).

Yield: Complete conversion achieved within 24 hours .

Chemical Reactivity and Functional Groups

Functional Group Interactions

The compound’s reactivity is governed by its:

-

Nitro Group: Electron-withdrawing, directing electrophilic substitution to meta positions.

-

Amino Groups: Electron-donating, enabling nucleophilic substitution or metal coordination.

Key Reactions:

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Reduction (Nitro to Amine) | Catalytic hydrogenation (H₂/Pd) | 6-Amino-2,5-diaminopyridine |

| Acylation | Acetyl chloride, pyridine | N-Acetylated derivatives |

| Metal Coordination | Transition metals (e.g., Cu²⁺) | Complexes for catalysis or sensing |

Applications and Research Significance

Synthetic Chemistry

6-Nitro-2,5-pyridinediamine serves as a precursor for:

-

Heterocyclic Ligands: Coordination to metal ions for catalytic applications.

-

Pharmaceutical Intermediates: Synthesis of nitropyridine-based bioactive molecules.

Data Gaps and Future Directions

Research Priorities

-

Biological Screening: Systematic evaluation of antimicrobial and anticancer potential.

-

Catalytic Applications: Exploration in transition-metal catalysis.

-

Environmental Fate: Ecotoxicity studies to inform regulatory assessments.

Challenges

-

Synthetic Complexity: Limited scalability of enzymatic methods for industrial use.

-

Stability Concerns: Susceptibility to hydrolysis under acidic/basic conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume